molecular formula C16H14N2S2 B3002892 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-42-7

4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3002892
CAS No.: 40277-42-7
M. Wt: 298.42
InChI Key: GZVGIWJQRGZZSQ-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H14N2S2 and its molecular weight is 298.42. The purity is usually 95%.
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Properties

IUPAC Name

4-phenylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVGIWJQRGZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. It also behaves as a potent antagonist of alpha (1)-AR subtypes, which can lead to a decrease in smooth muscle contraction, thus potentially providing relief in conditions like hypertension.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins. This can result in a reduction of inflammation and pain. The antagonistic action on alpha (1)-AR subtypes can lead to a decrease in smooth muscle contraction, potentially providing relief in conditions like hypertension.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability1

Biological Activity

4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, anti-tumor, and antimicrobial properties based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a thieno-pyrimidine core, which is known for its diverse pharmacological activities. The presence of the phenylsulfanyl group enhances its potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit significant anti-inflammatory properties. In a study examining various derivatives, it was found that the compound effectively inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism involves the suppression of NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses.

Key Findings:

  • Cytokine Inhibition: The compound showed a significant reduction in TNF-α and IL-6 levels at concentrations as low as 10 μM.
  • Cell Viability: Cytotoxicity assays demonstrated that concentrations up to 160 μM did not adversely affect cell viability, indicating a favorable safety profile for further development.

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential efficacy against cancer. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Case Study:
In vitro assays using lung cancer cell lines (A549 and HCC827) demonstrated IC50 values indicating potent antitumor activity. For instance:

  • A549 Cell Line: IC50 = 2.12 ± 0.21 μM
  • HCC827 Cell Line: IC50 = 5.13 ± 0.95 μM

These results suggest that modifications to the thieno-pyrimidine structure can enhance its antitumor efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing against Escherichia coli and Staphylococcus aureus revealed promising results.

Testing Results:

  • Antimicrobial Assays: The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of 4-(Phenylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be influenced by various structural modifications. For example:

  • Substituting different groups at the 2 or 3 positions of the thieno-pyrimidine core has shown to enhance anti-inflammatory activity.
  • The introduction of electron-donating groups has been linked to improved binding affinity to inflammatory cytokines.

Data Summary

Activity TypeKey FindingsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 at 10 μM
AntitumorIC50 values: A549 = 2.12 μM; HCC827 = 5.13 μM
AntimicrobialEffective against E. coli and S. aureus

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with a thieno[2,3-d]pyrimidine structure exhibit notable anti-inflammatory properties. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that thieno[2,3-d]pyrimidine derivatives can effectively inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .

Anticancer Potential

There is growing evidence supporting the anticancer properties of thieno[2,3-d]pyrimidine derivatives. These compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Antiviral Activity

Preliminary studies have suggested that certain derivatives exhibit antiviral properties against viruses such as HIV and herpes simplex virus (HSV). The structure-activity relationship indicates that modifications to the thieno[2,3-d]pyrimidine core can enhance antiviral efficacy .

Case Study 1: Anti-inflammatory Mechanism

In a study published in MDPI, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anti-inflammatory activity. The results indicated a significant reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, highlighting the compound's potential for treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives against resistant bacterial strains. The study found that certain modifications increased the compounds' effectiveness against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntimicrobialEffective against various pathogens
AnticancerInduction of apoptosis in cancer cells
AntiviralActivity against HIV and HSV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.